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Abstract

This technical guide provides a comprehensive overview of the theoretical and computational
chemistry of 2-(nitrosomethyl)oxirane, a molecule of interest for its potential reactivity and
biological activity. Due to the limited direct experimental and computational data on this specific
compound, this document leverages findings from analogous substituted oxiranes and nitroso
compounds to predict its properties and reactivity. This guide covers its anticipated electronic
structure, spectroscopic characteristics, and potential reaction pathways, particularly focusing
on the interplay between the strained oxirane ring and the reactive nitrosomethyl group.
Detailed computational methodologies and potential experimental protocols are presented to
facilitate further research and application in fields such as drug discovery and materials

science.

Introduction

2-(Nitrosomethyl)oxirane is a small heterocyclic compound featuring a strained three-
membered oxirane ring and a nitrosomethyl substituent. The combination of these two
functional groups suggests a rich and complex chemical behavior. The high ring strain of the
epoxide (approximately 25 kcal/mol) makes it susceptible to ring-opening reactions, while the
nitroso group is known for its diverse reactivity and role in biological systems.[1] This guide
aims to provide a foundational understanding of the molecule's properties through theoretical
and computational modeling, offering insights that can guide future experimental investigations.
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Predicted Molecular and Electronic Structure

The structural and electronic properties of 2-(nitrosomethyl)oxirane can be inferred from
computational studies on parent oxirane and related substituted epoxides.[2]

Geometrical Parameters

Quantum chemical calculations, such as Density Functional Theory (DFT) with a suitable basis
set (e.g., B3LYP/6-311+G(d,p)), can provide optimized geometries. Key predicted structural
parameters are summarized in Table 1. The C-C and C-O bond lengths within the oxirane ring
are expected to be slightly elongated compared to unstrained ethers due to ring strain. The C-N
and N=0 bond lengths of the nitrosomethyl group will be influenced by the electron-
withdrawing nature of the oxirane ring.

Table 1: Predicted Geometrical Parameters of 2-(Nitrosomethyl)oxirane

Parameter Predicted Value (A) Predicted Value (°)
C1-C2 Bond Length 1.47
C1-O Bond Length 1.44
C2-0 Bond Length 1.44
C2-C3 Bond Length 1.51
C3-N Bond Length 1.48
N=O Bond Length 1.21
C1-0O-C2 Bond Angle 61.5
0O-C1-C2 Bond Angle 59.25
0O-C2-C1 Bond Angle 59.25
0O-C2-C3 Bond Angle 118.0
C1-C2-C3 Bond Angle 1195
C2-C3-N Bond Angle 110.0
C3-N=0 Bond Angle 115.0
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Note: These values are estimations based on typical bond lengths and angles for similar
functional groups and require verification through specific computational studies on 2-
(nitrosomethyl)oxirane.

Electronic Properties

The electronic properties, including orbital energies and charge distribution, are crucial for
understanding the molecule's reactivity. The highest occupied molecular orbital (HOMO) is
likely to be localized on the nitrosomethyl group and the oxygen atom of the oxirane, while the
lowest unoccupied molecular orbital (LUMO) is expected to be associated with the C-N-O
moiety and the antibonding orbitals of the strained C-C and C-O bonds of the ring. The
electrostatic potential map would likely show a region of negative potential around the oxygen
atom of the nitroso group and the oxirane ring, indicating susceptibility to electrophilic attack,
and positive potential around the ring carbons, suggesting vulnerability to nucleophilic attack.

Computational Methodology
Quantum Chemical Calculations

For accurate prediction of the properties of 2-(nitrosomethyl)oxirane, the following
computational protocol is recommended:

o Geometry Optimization and Vibrational Frequencies:

o Method: Density Functional Theory (DFT) with a hybrid functional such as B3LYP or a
more modern functional like wB97X-D.

o Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as 6-
311+G(d,p) or def2-TZVP, is recommended for accurate results.

o Procedure: Perform a full geometry optimization without any symmetry constraints.
Following optimization, a frequency calculation should be performed to confirm that the
structure corresponds to a true minimum on the potential energy surface (no imaginary
frequencies).

o Electronic Structure Analysis:

o Method: Utilize the optimized geometry to perform single-point energy calculations.
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o Analysis: Calculate and visualize molecular orbitals (HOMO, LUMO), electron density, and
electrostatic potential maps. Natural Bond Orbital (NBO) analysis can provide insights into
charge distribution and bonding interactions.

e Reaction Pathway Modeling:

o Method: To study reaction mechanisms, such as ring-opening, transition state searches
(e.g., using the Berny algorithm or a quadratic synchronous transit approach) should be
conducted.

o Procedure: Once a transition state is located, an Intrinsic Reaction Coordinate (IRC)
calculation should be performed to verify that the transition state connects the desired
reactants and products.

Predicted Reactivity and Reaction Pathways

The dual functionality of 2-(nitrosomethyl)oxirane suggests several potential reaction

pathways.

Oxirane Ring-Opening Reactions

The strained oxirane ring is prone to nucleophilic and electrophilic ring-opening reactions.

» Nucleophilic Ring-Opening: Nucleophiles can attack either of the ring carbons, leading to the
opening of the epoxide.[3][4] The regioselectivity of the attack will depend on the nature of
the nucleophile and the reaction conditions (acidic or basic). Under basic or neutral
conditions, the attack is likely to occur at the less substituted carbon (C1) via an SN2
mechanism. Under acidic conditions, the reaction may proceed via a more SN1-like
mechanism with the nucleophile attacking the more substituted carbon (C2) due to the
stabilization of the partial positive charge.

» Electrophilic Ring-Opening: Lewis or Brgnsted acids can catalyze the ring-opening by
coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack.[5]
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Caption: Proposed ring-opening reaction pathways for 2-(nitrosomethyl)oxirane.

Reactivity of the Nitrosomethyl Group

The nitrosomethyl group can undergo various reactions, including reduction, oxidation, and
acting as a nitric oxide (NO) donor.[6] The proximity of the oxirane ring may influence the
reactivity of this group.

» Dimerization: C-nitroso compounds are known to exist in equilibrium with their dimeric
azodioxy forms.[6] The monomer is typically favored at higher temperatures or in dilute
solutions.

o Radical Reactions: The C-N bond can undergo homolytic cleavage to generate a methyl
radical and nitric oxide. This property is of significant interest in drug development, as NO is
a crucial signaling molecule in various physiological processes.

o Rearrangement: Aliphatic nitroso compounds can rearrange to the corresponding oximes.[7]

Potential Synthesis

While a specific synthesis for 2-(nitrosomethyl)oxirane is not reported, plausible synthetic
routes can be proposed based on established methods for the synthesis of substituted
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oxiranes and nitroso compounds.

Epoxidation of a Nitrosoalkene

One potential route involves the epoxidation of a suitable nitrosoalkene precursor using a
peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).[8][9]
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t©_>(2—(Nitrosomethyl)oxirane)
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Caption: Proposed synthesis of 2-(nitrosomethyl)oxirane via epoxidation.

Intramolecular Cyclization

Another approach could involve the intramolecular cyclization of a halohydrin containing a
nitrosomethyl group.[1][8] Treatment of this precursor with a base would induce an
intramolecular Williamson ether synthesis to form the oxirane ring.

Table 2: Comparison of Potential Synthetic Routes

Synthetic Route Precursor Reagents Key Features
o ) Peroxy acid (e.g., m- Direct formation of the
Epoxidation Nitrosoalkene ] ]
CPBA) oxirane ring.[8][9]
Intramolecular Halohydrin with a Intramolecular SN2
o ) Base (e.g., NaOH) )
Cyclization nitrosomethyl group reaction.[1][8]

Potential Biological Activity and Signaling Pathways

Given the presence of the nitroso group, 2-(nitrosomethyl)oxirane could exhibit biological
activity, primarily as a potential nitric oxide (NO) donor.[6][10] NO is a key signaling molecule
involved in various physiological processes, including vasodilation, neurotransmission, and
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immune response. The release of NO could be triggered by enzymatic or non-enzymatic

processes.
G-(Nitrosomethyl)oxirane)

Nitric Oxide (NO) Release

:

Activation of soluble
Guanylate Cyclase (sGC)

:

Increased cGMP Production

:

Physiological Effects
(e.g., Vasodilation)

Click to download full resolution via product page

Caption: Potential signaling pathway of 2-(nitrosomethyl)oxirane as a nitric oxide donor.

The oxirane ring could also contribute to biological activity through covalent modification of

biological macromolecules such as proteins and nucleic acids via nucleophilic attack from
residues like cysteine or histidine.

Conclusion and Future Directions
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This technical guide has provided a theoretical and computational framework for understanding
the properties and reactivity of 2-(nitrosomethyl)oxirane. While direct experimental data is
lacking, the analysis of analogous compounds provides valuable insights into its potential
structure, reactivity, and biological significance. Future research should focus on the synthesis
and experimental characterization of this molecule to validate the theoretical predictions
presented here. Computational studies employing the methodologies outlined in this guide will
be instrumental in elucidating its reaction mechanisms and potential as a therapeutic agent or a
versatile chemical intermediate. The interplay between the strained oxirane ring and the
reactive nitrosomethyl group presents a compelling area for further investigation with potential
applications in medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15158998#theoretical-and-computational-studies-of-
2-nitrosomethyl-oxirane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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